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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals handle RNase

contamination during Bromouridine-immunoprecipitation (BrU-IP) experiments.

Troubleshooting Guide: RNase Contamination in
BrU-IP
Issue 1: Low or No Yield of BrU-labeled RNA after Immunoprecipitation
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Potential Cause Recommended Solution

RNase contamination during cell labeling or

harvesting.

- Ensure all media and buffers used for cell

culture and harvesting are prepared with

RNase-free water.[1][2][3] - Work quickly and

keep cells on ice as much as possible to

minimize endogenous RNase activity.[4]

RNase contamination during RNA extraction.

- Use a commercial RNA extraction kit with

RNase-free reagents and columns. - Add an

RNase inhibitor to the lysis buffer.[5] - Ensure

your workspace and pipettes are

decontaminated with an RNase-killing solution

(e.g., RNaseZap™) before starting.[6][7]

RNase contamination during the

immunoprecipitation (IP) step.

- Add a potent RNase inhibitor (e.g., RiboLock™

RNase Inhibitor) to your IP buffer. A BrU-IP

protocol has shown success with the inclusion

of an RNase inhibitor in the IP buffer.[8] - Use

certified RNase-free tubes and pipette tips for

the IP.[1][9]

Degraded RNA in general.

- Before proceeding with BrU-IP, always check

the integrity of your total RNA input on a

denaturing agarose gel or using a Bioanalyzer.

You should see sharp 28S and 18S rRNA

bands. Smeared bands are an indication of RNA

degradation.[10]

Issue 2: High Background or Non-specific Binding in Negative Controls
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Potential Cause Recommended Solution

Partial degradation of RNA leading to non-

specific interactions.

- Even minor RNA degradation can expose

sequences that non-specifically bind to the

beads or antibody. Ensure all steps are

performed under strict RNase-free conditions.

Contamination of reagents or consumables.

- Use fresh aliquots of all buffers and reagents. -

Use certified nuclease-free tubes and pipette

tips.[1] Even commercially available "RNase-

free" tubes can sometimes have marginal

contamination.[6]

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of RNase contamination in a lab?

A1: RNases are ubiquitous and very stable enzymes. The most common sources in a

laboratory setting include:

Human sources: Skin, hair, and saliva are rich in RNases. Always wear gloves and a lab

coat, and change gloves frequently.[1][9][11][12]

Dust and aerosols: Dust particles and aerosols can carry bacteria and molds that produce

RNases.[1]

Reagents and solutions: Water and buffers can be a major source of contamination if not

properly treated.[9]

Laboratory equipment: Pipettes, benchtops, glassware, and plasticware can all be

contaminated.[1]

Samples themselves: Some tissues and cells have high levels of endogenous RNases.[13]

Q2: Is autoclaving sufficient to eliminate RNases?

A2: No, autoclaving alone is not sufficient to completely inactivate all RNases. While it can

reduce RNase activity, some RNases are very robust and can refold into an active
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conformation upon cooling.[1][5][9][14] For complete inactivation, autoclaving should be

combined with other methods like DEPC treatment for solutions or baking for glassware.

Q3: What is DEPC and how do I use it to treat my solutions?

A3: DEPC (Diethyl pyrocarbonate) is a chemical that inactivates RNases by modifying their

histidine residues.[15][16] To treat water or buffers (excluding those containing Tris), add 0.1%

(v/v) DEPC, incubate overnight at room temperature (or for at least 2 hours at 37°C), and then

autoclave to break down the remaining DEPC.[1][2][3] Caution: DEPC is a suspected

carcinogen and should be handled with care in a fume hood.[1]

Q4: Can I use DEPC to treat Tris-based buffers?

A4: No, you cannot directly treat Tris-based buffers with DEPC because DEPC reacts with the

primary amine in Tris, inactivating the DEPC.[5][14] To prepare an RNase-free Tris buffer, you

should first treat the water with DEPC and then autoclave it to remove the DEPC before

dissolving the Tris powder.[1]

Q5: What are some alternatives to DEPC treatment?

A5: Several alternatives to DEPC treatment are available:

Purchase certified nuclease-free water and reagents: This is the simplest and often most

reliable option.

Commercial RNase decontamination solutions: Products like RNaseZap™ can be used to

clean surfaces and equipment.[6][7][17]

Baking: For glassware and metalware, baking at a high temperature (e.g., 240°C for at least

4 hours) is effective.[1]

UV irradiation: Exposing surfaces to UV light can also inactivate RNases.[18]

Q6: How can I be sure my BrU-IP experiment is free from RNase contamination?

A6: The best approach is a combination of preventative measures and checkpoints:
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Strict adherence to RNase-free techniques: Always wear gloves, use dedicated RNase-free

equipment and workspace, and use certified RNase-free consumables.[19][20]

Inclusion of RNase inhibitors: Add RNase inhibitors to critical steps, especially during the

immunoprecipitation.[5][8]

Quality control of RNA: Before starting the IP, check the integrity of your input RNA.

Degraded RNA will lead to poor results regardless of the downstream process.

Negative controls: Always include a negative control (e.g., a mock IP with no BrU labeling or

with a non-specific antibody) to assess background levels. A successful BrU-IP will show a

very small fraction of non-labeled RNA being immunoprecipitated.[8]

Data Presentation: Comparison of RNase
Decontamination Methods
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Method Target Effectiveness Advantages Disadvantages

Baking
Glassware,

Metalware

Highly effective

for complete

inactivation.

Simple, effective.

Not suitable for

plastics or

solutions.

Requires a high-

temperature

oven (e.g.,

240°C for at

least 4 hours).[1]

Autoclaving
Solutions,

Glassware

Partially

effective; some

RNases can

renature.[1][5][9]

[14]

Kills

microorganisms.

Not fully effective

for RNase

inactivation on its

own.

DEPC Treatment

Water, Non-

amine containing

buffers

Highly effective

when followed by

autoclaving.

Thoroughly

inactivates

RNases in

solution.

Suspected

carcinogen,

requires careful

handling and

subsequent

removal by

autoclaving.

Cannot be used

with Tris buffers.

[1][5][14]

Commercial

Reagents (e.g.,

RNaseZap™)

Surfaces,

Equipment,

Plasticware

Highly effective

at removing

surface

contamination.[6]

[7][17]

Ready-to-use,

fast-acting.

Can be more

expensive than

other methods.

May leave

residues that

need to be rinsed

off.
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UV Irradiation Surfaces

Effective for

surface

decontamination.

[18]

Chemical-free.

Effectiveness

depends on

dosage and

exposure time.

May not reach all

surfaces of

complex

equipment.

RNase Inhibitors

Enzymatic

Reactions (e.g.,

IP)

Effective at

inhibiting RNase

activity in a

reaction.

Protects RNA

during enzymatic

manipulations.

Does not

eliminate the

RNase enzyme.

Can be sensitive

to temperature

and denaturing

agents.[5]

Experimental Protocols
Protocol 1: Preparation of RNase-Free Surfaces

Designate a specific area for RNA work.

Thoroughly clean the benchtop, pipettes, and any equipment with a laboratory detergent.

Rinse the surfaces with RNase-free water.

Apply a commercial RNase decontamination solution (e.g., RNaseZap™) liberally to the

surfaces.[6]

Wipe the surfaces thoroughly with RNase-free wipes.

Rinse the surfaces again with RNase-free water to remove any residual decontaminant.

Allow the surfaces to air dry completely.

It is good practice to periodically wipe down the work area with 70% ethanol before and after

each experiment.
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Protocol 2: Preparation of DEPC-Treated Water (0.1% v/v)

In a fume hood, add 1 ml of DEPC to 1 liter of high-purity water (e.g., Milli-Q) in a glass

bottle. Caution: Wear gloves and eye protection as DEPC is a suspected carcinogen.[1]

Stir the solution vigorously for 30 minutes to ensure the DEPC is well-dispersed.

Incubate the solution overnight at room temperature or for at least 2 hours at 37°C.[1][2]

Loosen the cap of the bottle and autoclave the solution for at least 20-30 minutes to

inactivate the DEPC.[2][3]

Once cooled, the DEPC-treated water is ready to use. Store in a sterile, RNase-free

container.

Mandatory Visualization
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Caption: Workflow for preventing and troubleshooting RNase contamination in BrU-IP

experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

2. geneticeducation.co.in [geneticeducation.co.in]

3. scribd.com [scribd.com]

4. mpbio.com [mpbio.com]

5. lifescience.roche.com [lifescience.roche.com]

6. selectscience.net [selectscience.net]

7. documents.thermofisher.com [documents.thermofisher.com]

8. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation -
PMC [pmc.ncbi.nlm.nih.gov]

9. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - JP
[thermofisher.com]

10. bitesizebio.com [bitesizebio.com]

11. neb.com [neb.com]

12. The Basics: RNase Control | Thermo Fisher Scientific - US [thermofisher.com]

13. researchgate.net [researchgate.net]

14. bitesizebio.com [bitesizebio.com]

15. How does DEPC work to inactivate RNases - General Lab Techniques [protocol-
online.org]

16. nbinno.com [nbinno.com]

17. biocompare.com [biocompare.com]

18. phoseon.com [phoseon.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15587797?utm_src=pdf-custom-synthesis
https://josephgroup.ucsd.edu/Protocols/RNA__General_remarks.pdf
https://geneticeducation.co.in/11-effective-ways-to-use-depc-treated-water-in-rna-isolation/
https://www.scribd.com/document/54406960/DEPC-Treated-Water-Recipe
https://www.mpbio.com/eu/tips-for-rna-extraction-troubleshooting
https://lifescience.roche.com/global/en/article-listing/article/precautions-for-handling-of-rna.html
https://www.selectscience.net/product/rnase-less-than-i-greater-than-zap-less-than-i-greater-than-tm-rnase-decontamination-solution
https://documents.thermofisher.com/TFS-Assets/BID/Technical-Notes/rnasezap-rnase-decontamination-solution-tech-note.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6101095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6101095/
https://www.thermofisher.com/jp/ja/home/references/ambion-tech-support/nuclease-enzymes/general-articles/ten-sources-of-rnase-contamination.html
https://www.thermofisher.com/jp/ja/home/references/ambion-tech-support/nuclease-enzymes/general-articles/ten-sources-of-rnase-contamination.html
https://bitesizebio.com/2345/troubleshooting-rna-isolation/
https://www.neb.com/en/tools-and-resources/usage-guidelines/avoiding-ribonuclease-contamination
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/nuclease-enzymes/general-articles/the-basics-rnase-control.html
https://www.researchgate.net/post/How-to-treat-lab-utensils-with-DEPC-water
https://bitesizebio.com/687/rnase-and-depc-dispelling-the-myths/
http://www.protocol-online.org/biology-forums-2/posts/27566.html
http://www.protocol-online.org/biology-forums-2/posts/27566.html
https://www.nbinno.com/article/other-organic-chemicals/mastering-rnase-inhibition-essential-depc-uses-in-rna-isolation-jo
https://www.biocompare.com/22464-RNase-Decontamination/59126-RNaseZap/
https://phoseon.com/wp-content/uploads/2019/01/Controlling-Ribonuclease-with-High-Irradiance-UV-LED-Light-Engines_Nov2020.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. Reddit - The heart of the internet [reddit.com]

20. documents.thermofisher.com [documents.thermofisher.com]

To cite this document: BenchChem. [Technical Support Center: BrU-IP Experiments and
RNase Contamination]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15587797#how-to-handle-rnase-contamination-
during-bru-ip-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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